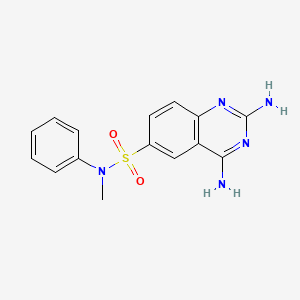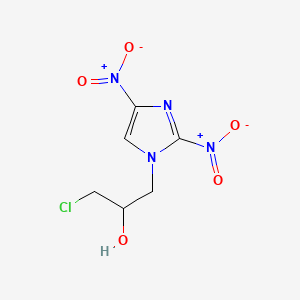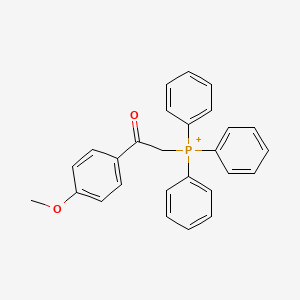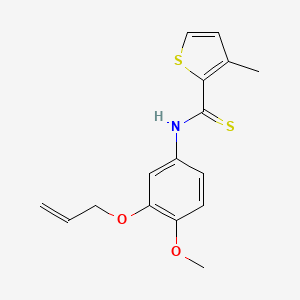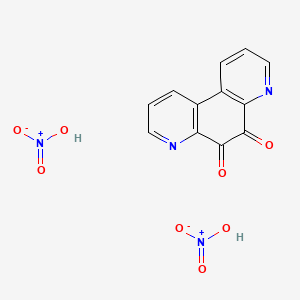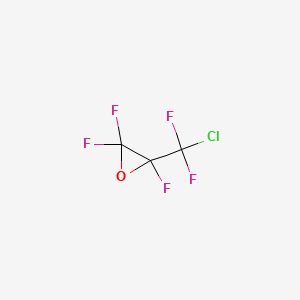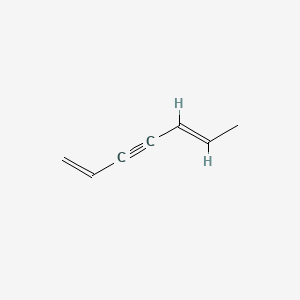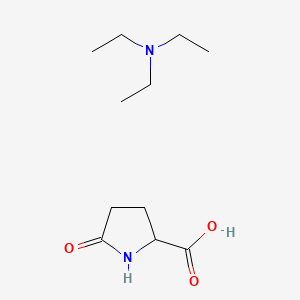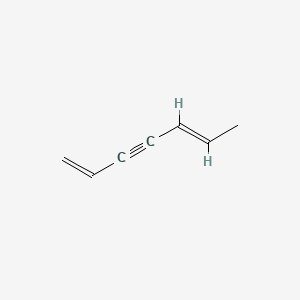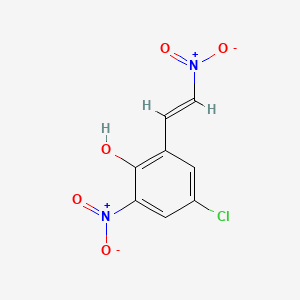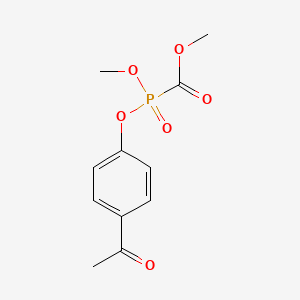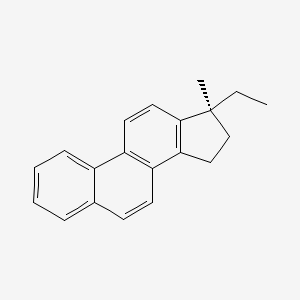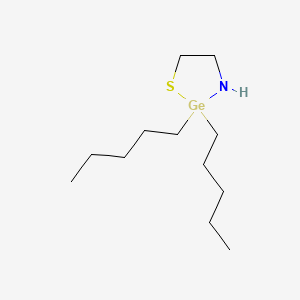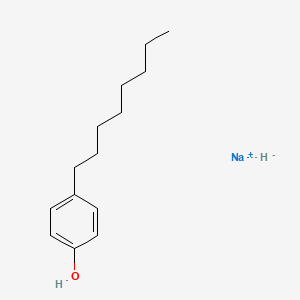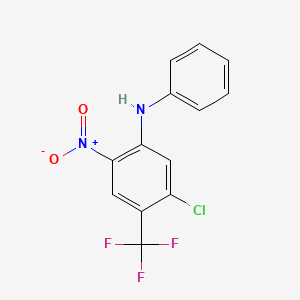
Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- is an aromatic amine compound with the molecular formula C13H8ClF3N2O2 It is characterized by the presence of a nitro group, a chloro group, and a trifluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- typically involves the nitration of aniline derivatives. One common method is the nitration of 5-chloro-2-nitroaniline with trifluoromethylbenzene under acidic conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.
Nucleophiles: Amines, thiols, and alkoxides.
Reaction Conditions: Elevated temperatures and the presence of a suitable solvent such as ethanol or dimethylformamide.
Major Products Formed
Reduction: Formation of 5-chloro-2-amino-N-phenyl-4-(trifluoromethyl)-benzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-nitro-N-phenyl-: Similar structure but lacks the trifluoromethyl group.
Benzenamine, 4-nitro-N-phenyl-: Similar structure but with the nitro group in a different position.
Benzenamine, 2-chloro-5-(trifluoromethyl)-: Similar structure but lacks the nitro group.
Uniqueness
Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- is unique due to the presence of all three functional groups (nitro, chloro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1806-24-2 |
|---|---|
Molekularformel |
C13H8ClF3N2O2 |
Molekulargewicht |
316.66 g/mol |
IUPAC-Name |
5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-10-7-11(18-8-4-2-1-3-5-8)12(19(20)21)6-9(10)13(15,16)17/h1-7,18H |
InChI-Schlüssel |
BSAPSEILFUAYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


